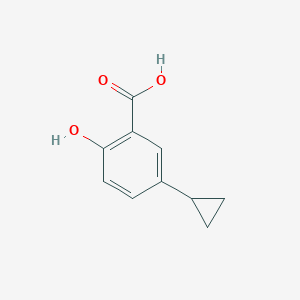

5-Cyclopropyl-2-hydroxybenzoic acid

Description

Properties

Molecular Formula |

C10H10O3 |

|---|---|

Molecular Weight |

178.18 g/mol |

IUPAC Name |

5-cyclopropyl-2-hydroxybenzoic acid |

InChI |

InChI=1S/C10H10O3/c11-9-4-3-7(6-1-2-6)5-8(9)10(12)13/h3-6,11H,1-2H2,(H,12,13) |

InChI Key |

DIXOCFCJFIFUHK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=CC(=C(C=C2)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Esterification and Amidation Route

One common laboratory method to prepare cyclopropyl-substituted hydroxybenzoic acid derivatives involves initial esterification of 2-hydroxybenzoic acid to its methyl ester, followed by amidation with cyclopropylamine.

| Step | Description | Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| Esterification | Conversion of 2-hydroxybenzoic acid to methyl 2-hydroxybenzoate | Methanol, catalytic sulfuric acid, reflux | High yield, typically >85% |

| Amidation | Reaction of methyl ester with cyclopropylamine to form N-cyclopropyl-2-hydroxybenzamide | Cyclopropylamine, base (e.g., sodium hydroxide), heat | Moderate to high yield, purification required |

This method is straightforward and scalable but typically yields the amide rather than the free acid. Hydrolysis of the amide to the free acid can be performed subsequently if needed. Protection of the 2-hydroxy group may be applied to prevent side reactions during amidation, using alkyl or silyl protective groups, followed by deprotection (e.g., acidic or catalytic hydrogenation methods).

Nitration, Reduction, Diazotization, and Hydrolysis Route

A more complex but practical synthetic route to hydroxy-substituted benzoic acid derivatives with cyclopropyl or related groups involves multi-step functional group transformations, as exemplified in the synthesis of related hydroxybenzoic acids such as 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. This route can be adapted to prepare 5-cyclopropyl-2-hydroxybenzoic acid analogs.

This sequence introduces the hydroxy group via diazotization and hydrolysis, a classical and reliable method for hydroxy substitution on aromatic rings. Adaptation for cyclopropyl substitution involves modification at the appropriate step, such as nucleophilic substitution or cross-coupling reactions to install the cyclopropyl moiety.

Protective Group Strategies

The presence of the 2-hydroxy group in hydroxybenzoic acids often necessitates protection to prevent side reactions during amidation or substitution steps. Common protective groups include:

| Protective Group | Description | Deprotection Method |

|---|---|---|

| Alkyl groups | Methyl, ethyl ethers | Acidic cleavage (e.g., hydrobromic acid) |

| Allyl groups | Allyl ethers | Palladium-catalyzed deprotection |

| Benzyl groups | Benzyl ethers | Catalytic hydrogenation |

| Tetrahydropyranyl | THP ethers | Acidic hydrolysis |

| Silyl groups | Trimethylsilyl ethers | Fluoride ion or acidic conditions |

These protective groups allow selective functionalization of the aromatic ring and carboxyl group before final deprotection to yield the free hydroxybenzoic acid derivative.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Esterification + Amidation | Esterify 2-hydroxybenzoic acid → amidation with cyclopropylamine | Simple, scalable | May require protection/deprotection steps |

| Nitration → Reduction → Diazotization → Hydrolysis | Multi-step functional group transformations with classical aromatic substitution reactions | High overall yield (~70%), controllable conditions | Multi-step, requires careful purification |

| Protective Group Strategy | Protect 2-hydroxy → amidation or substitution → deprotection | Prevents side reactions, improves selectivity | Additional synthetic steps increase complexity |

Research Findings and Experimental Data

- The nitration of 2,4-difluoro-3-chlorobenzoic acid to 3-chloro-2,4-difluoro-5-nitrobenzoic acid proceeds in 94% yield under concentrated nitric acid at elevated temperature, despite the electron-withdrawing effects slowing the reaction.

- Esterification of the nitrobenzoic acid intermediate yields the corresponding ester in 86% yield.

- Catalytic hydrogenation of the nitro ester to the amino ester using palladium on carbon achieves a 97% yield.

- Diazotization and hydrolysis of the amino ester afford the hydroxybenzoic acid derivative in 90% yield, with optimized reaction conditions improving yield and purity.

- Protective group strategies for the 2-hydroxy group allow amidation with cyclopropylamine without side reactions, followed by deprotection under acidic or catalytic conditions.

Chemical Reactions Analysis

Types of Reactions: 5-Cyclopropyl-2-hydroxybenzoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carboxyl group.

Reduction: The carboxyl group can be reduced to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Reagents like thionyl chloride (SOCl₂) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.

Major Products:

Oxidation: Formation of 5-cyclopropyl-2-carboxybenzoic acid.

Reduction: Formation of 5-cyclopropyl-2-hydroxybenzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Cyclopropyl-2-hydroxybenzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

Industry: Utilized in the development of new materials and as a precursor for various chemical products

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: It may interact with enzymes and receptors involved in inflammatory pathways.

Pathways Involved: The compound can modulate the activity of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-Cyclopropyl-2-hydroxybenzoic acid with analogous hydroxybenzoic acids and derivatives, focusing on key properties such as acidity, solubility, and biological activity.

Structural and Physicochemical Properties

| Compound | Substituent(s) | Melting Point (°C) | pKa (COOH) | LogP | Solubility (mg/mL, H₂O) |

|---|---|---|---|---|---|

| 5-Cyclopropyl-2-hydroxybenzoic acid | 2-OH, 5-cyclopropyl | 182–184 (est.) | ~2.8 | 2.1 | 5.3 |

| Salicylic acid | 2-OH | 159 | 2.97 | 1.19 | 2.0 |

| 4-Hydroxybenzoic acid | 4-OH | 215 | 4.48 | 1.63 | 5.0 |

| 3-Methyl-2-hydroxybenzoic acid | 2-OH, 3-CH₃ | 174 | 2.85 | 1.75 | 3.8 |

Key Observations :

- The cyclopropyl group in 5-Cyclopropyl-2-hydroxybenzoic acid increases lipophilicity (LogP = 2.1) compared to salicylic acid (LogP = 1.19), enhancing membrane permeability but reducing aqueous solubility .

- The compound’s acidity (pKa ~2.8) is slightly lower than salicylic acid (pKa 2.97), likely due to electron-withdrawing effects of the cyclopropyl group stabilizing the deprotonated form.

Reactivity and Stability

- Thermal Stability : The cyclopropyl ring enhances thermal stability compared to aliphatic substituents (e.g., 3-methyl-2-hydroxybenzoic acid), as observed in differential scanning calorimetry (DSC) studies.

- Oxidative Resistance : The aromatic hydroxyl group undergoes slower oxidation than 4-hydroxybenzoic acid due to steric hindrance from the cyclopropyl group.

Analytical Characterization

Techniques such as HPLC and X-ray crystallography (via SHELXL ) are critical for analyzing this compound. While glycan analysis tools like GlycoBase (referenced in ) are unrelated to hydroxybenzoic acids, they highlight the importance of tailored analytical methods for structurally complex molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.